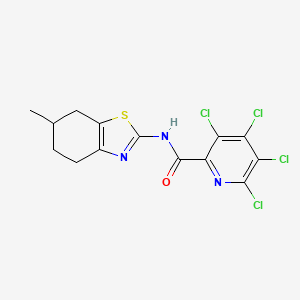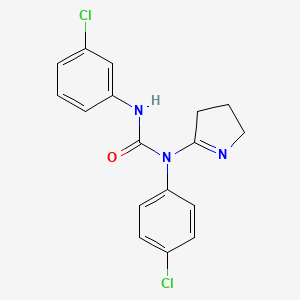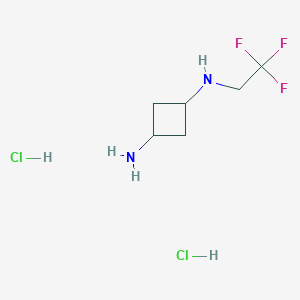![molecular formula C5H9FO B2991685 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol CAS No. 2350987-93-6](/img/structure/B2991685.png)
[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2741301-06-2 . It has a molecular weight of 104.12 . This compound is in liquid form and is used in diverse scientific research. Its unique structure enables breakthroughs in pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is ( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanol . The InChI Code is 1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . The InChI key is SRNRPIOIKOGDDG-UHNVWZDZSA-N .It is stored at a temperature of 4 degrees . The physical form of this compound is liquid .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
In pharmaceutical research, this compound is valued for its potential as a building block in the synthesis of more complex molecules. Its fluorinated structure can be crucial in the development of new medicinal agents, particularly those targeting neurological disorders where the blood-brain barrier permeability is a significant factor .
Agricultural Chemistry
“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” may serve as an intermediate in creating agrochemicals. The presence of the fluoromethyl group can lead to compounds with enhanced stability and bioactivity, potentially leading to more effective pesticides or herbicides .
Material Science
In material science, the compound’s unique cyclopropyl structure could be utilized in polymer synthesis, potentially leading to materials with novel properties, such as increased resilience or lower density .
Chemical Synthesis
This compound is a versatile reagent in chemical synthesis. Its ability to act as a precursor to various fluorinated organic compounds is particularly valuable, given the importance of fluorine in many advanced chemicals .
Environmental Science
In environmental science, research into the breakdown and interaction of fluorinated compounds like “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” with ecosystems can provide insights into pollution control and the development of environmentally friendly manufacturing processes .
Biochemistry
The compound’s role in biochemistry could be in studying enzyme-substrate interactions, especially for enzymes that process cyclopropane rings or fluorinated substrates. This can contribute to our understanding of metabolic pathways and the design of enzyme inhibitors .
Analytical Chemistry
Analytical chemists might explore the use of “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” as a standard or reagent in chromatography and mass spectrometry to quantify or identify other substances with similar structural motifs .
Food Industry
While direct applications in the food industry are less common for such chemicals, derivatives of “[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” could be investigated for their preservative qualities or as intermediates in the synthesis of food-grade flavorings and fragrances .
Safety and Hazards
The safety information for this compound includes several hazard statements: H225, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS02, GHS07 .
Propiedades
IUPAC Name |
[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNRPIOIKOGDDG-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CF)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1CF)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)



![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)

methanone](/img/structure/B2991622.png)

